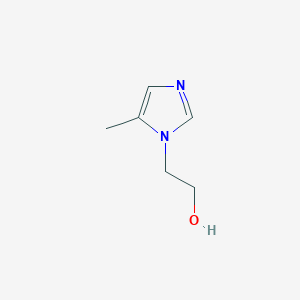

2-(5-Methyl-1H-imidazol-1-yl)ethanol

Description

2-(5-Methyl-1H-imidazol-1-yl)ethanol is a heterocyclic compound featuring a 5-methyl-substituted imidazole ring linked to an ethanol moiety. This structure confers both hydrophilic (due to the hydroxyl group) and lipophilic (due to the methyl-imidazole ring) properties, making it versatile in medicinal chemistry and materials science. Its synthesis typically involves reductive amination or substitution reactions. For example, derivatives of 2-(1H-imidazol-1-yl)ethanol are synthesized via NaBH₄-mediated reduction of imidazole-ketones in methanol, followed by acid-base workup .

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

2-(5-methylimidazol-1-yl)ethanol |

InChI |

InChI=1S/C6H10N2O/c1-6-4-7-5-8(6)2-3-9/h4-5,9H,2-3H2,1H3 |

InChI Key |

BRXYUTQYDMPEGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CN1CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. 1-Benzyl-N-isopropyl-5-methyl-1H-imidazol-2-amine

- Structure : Contains a benzyl and isopropylamine substituent at the 1- and 2-positions of the imidazole ring.

- Properties : The absence of a hydroxyl group reduces hydrophilicity, increasing lipophilicity (logP ~2.5 estimated). This enhances membrane permeability but may limit solubility in polar solvents.

- Synthesis : Achieved via multi-step alkylation and amination, yielding 70% as a brown oil .

b. 5-Methyl-1-pentyl-N-[4-(trifluoromethoxy)benzyl]-1H-imidazol-2-amine

- Structure : Features a pentyl chain and a trifluoromethoxy-benzyl group.

- Properties : The trifluoromethoxy group introduces electron-withdrawing effects, stabilizing the imidazole ring against oxidation. The long alkyl chain enhances lipid solubility, favoring applications in hydrophobic matrices .

c. 5-Methyl-2-phenyl-1H-imidazole-4-methanol

- Structure : Substituted with phenyl and hydroxymethyl groups at the 2- and 4-positions.

- Properties: The hydroxymethyl group at C4 increases hydrogen-bonding capacity compared to the C1-ethanol group in the target compound. This may alter binding affinity in enzyme inhibition studies .

d. 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

Physicochemical Properties

<sup>a</sup> logP estimated using fragment-based methods.

Stability and Reactivity

- Hydroxyethyl Group : Enhances solubility but may render the compound prone to oxidation or esterification under acidic conditions.

- Electron-Deficient Imidazoles (e.g., nitro-substituted) : More resistant to electrophilic substitution but susceptible to nucleophilic attack at the chloromethyl group .

- Lipophilic Derivatives (e.g., benzyl-substituted) : Exhibit greater stability in organic solvents but lower metabolic stability in vivo due to CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.